molecular formula C7H8N2O3 B1274163 2-Amino-5-nitrobenzyl alcohol CAS No. 77242-30-9

2-Amino-5-nitrobenzyl alcohol

Cat. No. B1274163
CAS RN: 77242-30-9
M. Wt: 168.15 g/mol
InChI Key: XEALBFKUNCXFTO-UHFFFAOYSA-N
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Description

The compound of interest, 2-Amino-5-nitrobenzyl alcohol, is a chemical that has been studied in various contexts due to its biological and chemical properties. It is related to aminobenzyl alcohols (ABAs) and nitrobenzyl alcohols (NBAs), which have been shown to induce morphological transformations in Syrian hamster embryo (SHE) cells and affect intercellular communication . Additionally, 2-nitrobenzyl alcohol derivatives have been utilized for photoaffinity labeling and crosslinking with amine selectivity, indicating their potential in drug discovery and protein engineering .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and pathways. For instance, the synthesis of N-(2-chloro-5-nitrobenzyl) amino acids has been achieved through alkylation of amino acid esters, which is a precursor step to creating N-carboxyalkyl-1,4-benzothiazepine-3(2H)-one derivatives . Moreover, 2-Hydroxybenzyl alcohols have been linked with 2-nitropropane anions in a SRN1 reaction to produce 2-(2-methyl-2-nitropropyl)phenols, which upon catalytic hydrogenation yield amines .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is crucial for their reactivity and biological activity. The presence of both amino and nitro groups in the molecule suggests potential for various interactions and transformations. For example, the reaction of 2-amino-5-nitrophenol with α-ketoacids and esters leads to the formation of heterocyclic compounds such as benzoxazinones and benzoxazolines .

Chemical Reactions Analysis

Chemical reactions involving this compound and its related compounds are diverse. The metabolites of 2-nitrotoluene and 2,6-dinitrotoluene, which include 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, have been shown to bind covalently to DNA, indicating a complex metabolic activation pathway involving various enzymes and co-factors . The reactivity of these compounds with DNA suggests potential genotoxic effects, which are important considerations in toxicology studies.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can provide insights. For instance, the ability of nitrobenzyl alcohols to undergo phototriggered labeling and crosslinking suggests that they have photo-reactive properties . The intercellular communication effects observed with ABAs and NBAs indicate that these compounds can interact with cellular components, which is likely influenced by their physical and chemical characteristics .

Scientific Research Applications

Phototriggered Labeling and Crosslinking

  • 2-Nitrobenzyl alcohol derivatives have been used for photoaffinity labeling and crosslinking of biomolecules due to their amine selectivity. This application is significant in drug discovery, chemical biology, and protein engineering (Wang et al., 2020).

Peptide Release Mechanisms

  • The photoinduced conversion of 2-Nitrobenzyl compounds to nitroso derivatives has been studied, focusing on their applications in peptide release. This research provides insights into the conversion mechanisms and quantum yields of such processes (Nakayama et al., 2011).

Dithiocarbamate Synthesis

  • The interaction of nitrophenyl-containing 1,2-amino alcohols with organyl halides to form dithiocarbamic acids has been studied. This research highlights different reactivities in acylation reactions, contributing to the field of synthetic chemistry (Tursynova, 2022).

Photochemical Reaction Mechanisms

  • Studies on 2-Nitrobenzyl alcohols reveal their potential for forming 2-nitroso hydrates through dual proton transfer, a process important in photochemical reactions (Gáplovský et al., 2005).

Synthesis of DNA Minor-Groove-Binding Agents

  • 3-Acetamido-5-nitrobenzyl acetate, derived from 3-amino-5-nitrobenzyl alcohol, serves as an intermediate in synthesizing DNA minor-groove-binding polybenzamide agents, highlighting its role in biochemical research (Khan et al., 2007).

Enhancing Peptide Charge in Mass Spectrometry

  • m-Nitrobenzyl alcohol has been utilized to increase the charge state of protonated peptides in electrospray ionization mass spectrometry, improving the analysis of peptides and phosphopeptides (Kjeldsen et al., 2007).

Secondary Metabolism of Dinitrobenzyl Glucuronide

  • The secondary metabolism of dinitrobenzyl glucuronide related to the production of genotoxic compounds in rats has been studied, indicating the metabolic pathways and health implications (Mori et al., 2000).

Safety and Hazards

2-Amino-5-nitrobenzyl alcohol is harmful if swallowed . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . In case of accidental ingestion, it is advised to rinse the mouth and not induce vomiting .

Future Directions

The use of 2-Amino-5-nitrobenzyl alcohol in light-induced primary amines and o-nitrobenzyl alcohols cyclization has shown potential in drug discovery, chemical biology, and protein engineering . This strategy provides a versatile platform for organic synthesis, bioconjugation, medicinal chemistry, chemical biology, and materials science .

properties

IUPAC Name

(2-amino-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEALBFKUNCXFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50998483
Record name (2-Amino-5-nitrophenyl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77242-30-9
Record name 2-Amino-5-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77242-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-nitrobenzyl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Amino-5-nitrophenyl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-nitrobenzyl alcohol
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Synthesis routes and methods I

Procedure details

5-Nitroanthranilic acid (5.0 g, 27.45 mmol) is dissolved in THF (100 mL) and 1 M borane/THF complex (55 mL, 54.9 mmol) is added. The mixture is heated to reflux for 1 h. Analysis by TLC indicates complete consumption of starting material. The volatiles are removed in vacuo and the residue is dissolved in ethyl acetate (150 mL). The organic phase is washed with 1 N HCl, saturated NaHCO3, and saturated NaCl. Evaporation provides 10.8 g (98%) of a dark brown oil product which is used directly in the next reaction; 1H-NMR (500 MHz, CDCl3); δ 4.61 (s, 2 H), 6.62 (s, 1 H), 8.01 (m, 2 H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

5-Nitroisatoic anhydride (4.0 g, 19.22 mmol) is suspended in ethanol (32 mL) and cooled to 0° C. using an ice bath under a nitrogen atmosphere. A solution of 2.18 g (57.66 mmol) of sodium borohydride in 16 mL of 0.1 M NaOH is added dropwise over 25 minutes while keeping the temperature at 0-18° C. using an ice bath. The reaction mixture is stirred at room temperature for 3 hours, cooled in an ice bath, and carefully quenched by the addition of 6N sulfuric acid (6.5 mL) over a period of 20 minutes (0-37° C.), followed by stirring for an additional 20 minutes at 0° C. After neutralization with 6N NaOH (10 mL), the reaction mixture is poured onto 30 mL of ice water and 10 mL of 0.1 M NaOH. The orange-yellow solid is isolated by vacuum filtration and washed with water (70 mL). The resulting solid is stirred in 0.1 N NaOH (30 mL) for 95 minutes, isolated by vacuum filtration, and washed with water (3×25 mL). The yellow solid is dried under vacuum at 60° C. to constant weight, affording 2.75 g (80%) of product; 1H-NMR (300 MHz, DMSO-d6); δ 8.05 (s, 1H), 7.90 (d, J=8.6 Hz, 1H), 6.65 (d, J=8.9 Hz, 1H), 6.45 (s, 2H), 5.32 (br s, 1H), 4.39 (d, J=4.65 Hz, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods III

Procedure details

A suspension of 2-amino-5-nitrobenzaldehyde (6.0 g.) in ethanol (250 ml.) was stirred at ambient temperature while sodium borohydride (1.6 g.) was added in small portions, and the reaction mixture was stirred for 1 hour. The reaction mixture was made acid with 2 N hydrochloric acid to destroy the excess of sodium borohydride, and then basified to pH 8 to 9 with solid sodium carbonate and extracted with diethyl ether (3×200 ml.). The extracts were combined and dried, the solvent was evaporated and the residue was crystallised from water (about 200 ml.) to give the required 2-amino-5-nitrobenzyl alcohol, m.p. 141°-142° C.;
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-nitrobenzyl alcohol
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